molecular formula C14H16Cl2N2O5 B5247605 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid

4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid

Cat. No.: B5247605
M. Wt: 363.2 g/mol
InChI Key: XBGRSRWNTKWHBG-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid is a chemical compound with the molecular formula C12H14Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The resulting product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carboxylic acid

    Reduction: 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichlorophenyl)methyl]piperidine-1-carbaldehyde
  • 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-methanol
  • 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carboxylic acid

Uniqueness

4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde is unique due to its specific structural features, including the presence of the aldehyde group and the dichlorophenyl moiety

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O.C2H2O4/c13-11-2-1-3-12(14)10(11)8-15-4-6-16(9-17)7-5-15;3-1(4)2(5)6/h1-3,9H,4-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGRSRWNTKWHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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